Tetrapropylammonium perruthenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

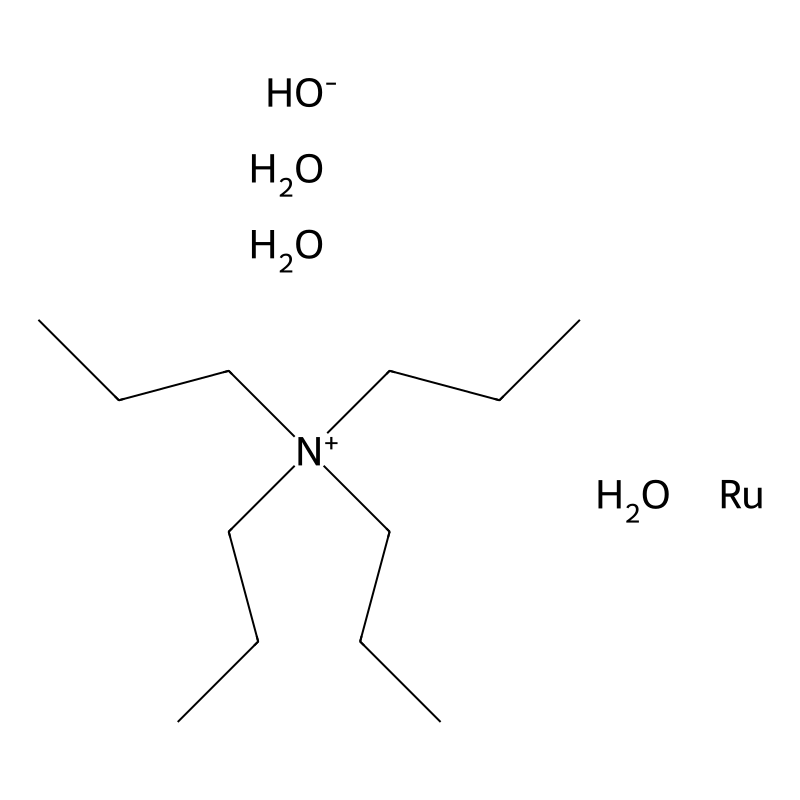

Tetrapropylammonium perruthenate is a chemical compound with the formula N(C₃H₇)₄RuO₄. Commonly referred to as the Ley–Griffith reagent, it serves as a mild oxidizing agent in organic synthesis. This compound consists of the tetrapropylammonium cation and the perruthenate anion (RuO₄⁻), which is a derivative of ruthenium tetroxide. Tetrapropylammonium perruthenate is known for its stability and solubility in various solvents, making it a versatile reagent in synthetic chemistry .

Tetrapropylammonium perruthenate facilitates several key oxidation reactions:

- Primary Alcohols to Aldehydes: It efficiently oxidizes primary alcohols to aldehydes under mild conditions, particularly when used with co-oxidants like N-methylmorpholine N-oxide .

- Secondary Alcohols to Ketones: Secondary alcohols can be oxidized to ketones using tetrapropylammonium perruthenate, showcasing its selectivity .

- Oxidation of Aldehydes to Carboxylic Acids: With increased catalyst loading and co-oxidants, it can further oxidize aldehydes to carboxylic acids .

- Cleavage of Vicinal Diols: The reagent is also effective in cleaving vicinal diols to form aldehydes .

Tetrapropylammonium perruthenate can be synthesized through several methods:

- One-Pot Synthesis: This method involves the oxidation of ruthenium(III) chloride with sodium bromate in an aqueous carbonate solution, followed by the addition of tetrapropylammonium hydroxide. The reaction yields dark green crystals of tetrapropylammonium perruthenate .

- Polymer-Supported Versions: Recent advancements have led to the development of polymer-supported versions of tetrapropylammonium perruthenate, which enhance stability and ease of use in various reactions .

Tetrapropylammonium perruthenate is widely used in:

- Organic Synthesis: It is employed for selective oxidations in pharmaceutical and fine chemical synthesis.

- Catalysis: The compound acts as a catalyst for converting sulfides to sulfones and other transformations involving alcohols and carbonyl compounds .

- Environmental Chemistry: Its mild nature allows for cleaner reactions with fewer side products, aligning with green chemistry principles .

Interaction studies involving tetrapropylammonium perruthenate focus on its compatibility with various functional groups during oxidation reactions. It exhibits excellent chemoselectivity, tolerating multiple reactive groups such as double bonds, halides, and epoxides without undergoing side reactions. This characteristic makes it particularly valuable in complex organic syntheses where functional group integrity must be maintained .

Several compounds exhibit similar properties or functions as tetrapropylammonium perruthenate. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| Tetra-n-butyl ammonium perruthenate | Similar structure; used for oxidation but less soluble than tetrapropyl variant. |

| Tetraethyl ammonium perruthenate | Less sterically hindered; may show different reactivity patterns compared to tetrapropyl variant. |

| Phosphonium perruthenates | More stable alternatives that avoid decomposition issues associated with tetrapropylammonium perruthenate. |

Tetrapropylammonium perruthenate is unique due to its balance of stability, reactivity, and selectivity in oxidation reactions compared to these similar compounds. Its ability to operate effectively at room temperature and its compatibility with a wide range of functional groups further distinguish it from other oxidants used in organic synthesis .

The discovery of tetrapropylammonium perruthenate in 1987 by W.P. Griffith and S.V. Ley represented a watershed moment in oxidation chemistry, addressing a critical need for mild, selective alcohol oxidation methods. Prior to this breakthrough, organic chemists relied heavily on aggressive chromium-based systems that operated under strongly acidic or basic conditions, severely limiting their application in complex synthetic sequences. The development team sought to create a ruthenium-based oxidant that would combine the inherent oxidizing power of ruthenium species with improved stability and solubility characteristics.

The original research demonstrated that tetrapropylammonium perruthenate functioned as a readily soluble, nonvolatile, air-stable oxidant capable of operating at room temperature. This represented a significant departure from the volatile and hazardous ruthenium tetroxide, offering synthetic chemists a more manageable alternative while retaining the desirable oxidation characteristics of ruthenium chemistry. The compound's dark green to dark blue crystalline appearance and melting point of 163°C with decomposition provided physical characteristics that facilitated its practical application in laboratory settings.

Initial mechanistic studies revealed that tetrapropylammonium perruthenate operates through a fundamentally different pathway compared to traditional oxidants. The compound functions as a one-electron reduced derivative of ruthenium tetroxide, positioning it as a mild oxidizing agent specifically tailored for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones. This selectivity profile immediately distinguished tetrapropylammonium perruthenate from more aggressive oxidants that often led to overoxidation or unwanted side reactions.

Evolution as the Ley-Griffith Reagent

The transformation of tetrapropylammonium perruthenate into what became universally known as the Ley-Griffith reagent occurred through systematic optimization of reaction conditions and the development of catalytic protocols. The key breakthrough came with the recognition that tetrapropylammonium perruthenate could be employed in catalytic quantities when combined with stoichiometric co-oxidants, most notably N-methylmorpholine N-oxide. This catalytic approach dramatically improved the economic viability of the oxidation process while maintaining the excellent selectivity characteristics that defined the reagent.

Comprehensive studies demonstrated that the Ley-Griffith oxidation exhibits remarkable functional group compatibility, tolerating double bonds, polyenes, enones, halides, cyclopropanes, epoxides, acetals, esters, amides, lactones, amines, peroxides, and catechols. This broad tolerance extended to protecting groups including silyl ethers, benzyl ethers, acetates, and benzoates, enabling its application in complex natural product synthesis where multiple functional groups required preservation. The reagent's ability to perform clean oxidation without racemization of adjacent stereogenic centers or double-bond migration further enhanced its synthetic utility.

| Functional Group Category | Compatible Groups | Reaction Conditions |

|---|---|---|

| Alkenes | Double bonds, polyenes, enones | Room temperature, 1-16 hours |

| Heterocycles | Piperidines, pyrroles, indoles, furans, thiophenes, pyridines | Dichloromethane, molecular sieves |

| Protecting Groups | Silyl ethers, benzyl ethers, acetates, benzoates | Catalytic tetrapropylammonium perruthenate (5 mol%) |

| Carbonyl Groups | Esters, amides, lactones | N-methylmorpholine N-oxide (1.5 equiv) |

Positioning in Modern Synthetic Organic Chemistry

Tetrapropylammonium perruthenate has established itself as a cornerstone reagent in contemporary organic synthesis, with applications spanning from simple functional group transformations to complex natural product total syntheses. Recent mechanistic investigations have provided deeper insights into the catalytic cycle, revealing that the rate-determining step involves a single alcohol molecule oxidized by a single perruthenate anion through a concerted two-electron process. These studies have also uncovered the autocatalytic nature of the reaction, where ruthenium dioxide formed during the oxidation process acts as a heterogeneous co-catalyst, accelerating subsequent transformations.

The reagent's versatility extends beyond simple alcohol oxidation to include specialized transformations such as the cleavage of vicinal diols to form aldehydes and the direct oxidation of primary alcohols to carboxylic acids under modified conditions. When employed with higher catalyst loadings, increased co-oxidant quantities, and the addition of water, tetrapropylammonium perruthenate can facilitate the complete oxidation of primary alcohols to carboxylic acids through aldehyde hydrate intermediates. This expanded reactivity profile has positioned the reagent as a versatile tool capable of addressing diverse synthetic challenges.

| Application Type | Substrate Class | Typical Yield Range | Key Advantages |

|---|---|---|---|

| Primary Alcohol Oxidation | Aliphatic and aromatic primary alcohols | 70-95% | Mild conditions, functional group tolerance |

| Secondary Alcohol Oxidation | Aliphatic and aromatic secondary alcohols | 75-90% | No racemization, selective oxidation |

| Vicinal Diol Cleavage | 1,2-Diols | 65-85% | Clean cleavage without overoxidation |

| Direct Carboxylic Acid Formation | Primary alcohols with modified conditions | 60-80% | Single-step conversion, eliminates isolation of aldehydes |

Contemporary applications of tetrapropylammonium perruthenate in total synthesis demonstrate its continued relevance in addressing the most challenging oxidation problems. The reagent's ability to function effectively in the presence of sensitive functional groups has made it particularly valuable in the synthesis of complex natural products containing multiple stereocenters and diverse functional arrays. Sequential reaction processes incorporating tetrapropylammonium perruthenate oxidation followed by subsequent transformations have emerged as powerful synthetic strategies, enabling the efficient construction of complex molecular architectures.

The development of improved reaction protocols has further enhanced the reagent's utility in modern synthesis. Standard conditions employing 5 mol% tetrapropylammonium perruthenate with 1.5 equivalents of N-methylmorpholine N-oxide in dichloromethane at room temperature typically provide excellent yields within 1-16 hours. The incorporation of molecular sieves to remove water produced during the oxidation enhances reaction rates and drives reactions to completion. These optimized conditions have established tetrapropylammonium perruthenate as a reliable, predictable reagent suitable for both small-scale research applications and larger synthetic endeavors.

Molecular Composition and Formula N(C₃H₇)₄RuO₄

Tetrapropylammonium perruthenate is a quaternary ammonium salt with the molecular formula N(C₃H₇)₄RuO₄ [1] [2] [3]. The compound consists of a tetrapropylammonium cation [N(C₃H₇)₄]⁺ paired with a perruthenate anion [RuO₄]⁻ [1]. The molecular weight of tetrapropylammonium perruthenate is 351.43 g/mol [2] [4] [5].

The elemental composition by percentage is as follows: carbon 41.01%, hydrogen 8.03%, nitrogen 3.99%, oxygen 18.21%, and ruthenium 28.76% [5] [29]. The compound features a central ruthenium atom in the +7 oxidation state coordinated to four oxygen atoms in the perruthenate anion, while the cation contains a nitrogen atom bonded to four propyl groups [1] [3].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | N(C₃H₇)₄RuO₄ | [1] [2] [3] |

| Molecular Weight | 351.43 g/mol | [2] [4] [5] |

| Carbon Content | 41.01% | [5] [29] |

| Hydrogen Content | 8.03% | [5] [29] |

| Nitrogen Content | 3.99% | [5] [29] |

| Oxygen Content | 18.21% | [5] [29] |

| Ruthenium Content | 28.76% | [5] [29] |

Crystalline Structure and Morphology

Tetrapropylammonium perruthenate crystallizes in a structure that is isostructural with tetrapropylammonium perrhenate and its technetium analogue [13]. X-ray crystallographic analysis reveals that the compound forms crystals suitable for structural determination, with the perruthenate anion adopting a slightly distorted tetrahedral geometry [13].

The perruthenate anion exhibits O-Ru-O bond angles spanning the range 106.5(9)° to 114.1(9)°, indicating a slight deviation from perfect tetrahedral symmetry [13]. The Ru-O bond lengths fall within the range of 1.67(2) to 1.74(2) Ångströms [13]. Crystal structure analysis confirms disorder in all four propyl arms of the tetrapropylammonium cation, which contrasts with the well-ordered structure observed in analogous rhenium compounds [13].

The compound appears as dark green to black crystalline powder or crystals [7] [11] [19] [26]. The morphology is characterized by fine crystalline particles that can range from powder to distinct crystal formations depending on the preparation and purification methods employed [7] [8] [11].

| Structural Parameter | Value | Reference |

|---|---|---|

| Crystal System | Isostructural with [NPr₄][ReO₄] | [13] |

| O-Ru-O Bond Angles | 106.5(9)° - 114.1(9)° | [13] |

| Ru-O Bond Lengths | 1.67(2) - 1.74(2) Å | [13] |

| Cation Disorder | Present in all four propyl arms | [13] |

| Crystal Appearance | Dark green to black | [7] [11] [19] |

Physical Characteristics and Spectroscopic Properties

Tetrapropylammonium perruthenate exhibits distinctive physical and spectroscopic characteristics that enable its identification and characterization. The compound has a melting point of approximately 160°C with decomposition [2] [6] [7]. Some sources report slight variations, with decomposition occurring at 163°C [17] [19] [26].

The compound displays characteristic absorption in ultraviolet-visible spectroscopy, with the perruthenate anion showing a typical spectrum that has been previously reported for both commercial and freshly synthesized crystalline material [13]. The ultraviolet-visible spectrum serves as a reliable method for monitoring the compound during reactions and confirming its identity [13].

Infrared spectroscopy reveals characteristic absorption bands that conform to expected patterns for the compound [8] [14] [15]. The infrared spectrum provides fingerprint identification of the functional groups present in both the tetrapropylammonium cation and perruthenate anion components [8] [14] [15].

Nuclear magnetic resonance spectroscopy has been employed for structural characterization, with high-resolution mass spectrometry confirming the molecular ion peaks [12]. For the tetrapropylammonium cation, the calculated mass-to-charge ratio is 186.2216, with experimental values of 186.2210 observed [12]. The perruthenate anion shows a calculated mass-to-charge ratio of 165.8846, matching experimental observations [12].

| Physical Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 160°C (dec.) | Thermal analysis | [2] [6] [7] |

| Melting Point | 163°C (dec.) | Thermal analysis | [17] [19] [26] |

| Appearance | Dark green to black solid | Visual observation | [7] [8] [11] |

| Form | Powder to crystal | Microscopy | [8] [14] [15] |

| UV-Vis | Characteristic perruthenate spectrum | Spectrophotometry | [13] |

| IR Spectrum | Conforms to expected pattern | FTIR | [8] [14] [15] |

| HRMS (Cation) | 186.2210 m/z | Mass spectrometry | [12] |

| HRMS (Anion) | 165.8846 m/z | Mass spectrometry | [12] |

The synthesis of tetrapropylammonium perruthenate has evolved through several methodologies since its introduction by Ley and Griffith in the mid-1980s [1] [2]. The classical preparation method, first reported by Griffith and colleagues, represents the foundational approach that established tetrapropylammonium perruthenate as a viable oxidizing reagent for organic synthesis [3] [4].

The original synthetic protocol involves a one-pot oxidation procedure utilizing ruthenium trichloride hydrate as the ruthenium source [3] [5]. In this method, ruthenium trichloride hydrate is oxidized with excess sodium bromate in molar aqueous carbonate solution to generate the perruthenate anion [6]. The reaction proceeds through the formation of ruthenium tetroxide as an intermediate, which is subsequently reduced under controlled conditions to yield the perruthenate species [6].

The mechanism involves initial oxidation of ruthenium trichloride by sodium bromate according to the following stoichiometry:

RuCl₃ + NaBrO₃ + Na₂CO₃ → Na[RuO₄] + side products

Subsequent addition of tetrapropylammonium hydroxide solution precipitates the desired tetrapropylammonium perruthenate as dark green crystals [5]. The classical route typically achieves yields of approximately 33% based on ruthenium content [5]. The reaction is conducted at room temperature, making it operationally convenient for laboratory-scale preparations [3].

Alternative classical routes have employed different oxidizing systems. Some methodologies utilize sodium periodate as the oxidizing agent instead of sodium bromate [5]. These variations often require careful pH control to prevent over-oxidation to ruthenium tetroxide or under-oxidation to lower ruthenium oxidation states [6] [7].

The classical synthetic routes share common features including the use of aqueous reaction media, room temperature conditions, and precipitation-based product isolation [3] [6]. These methods established the fundamental chemistry underlying tetrapropylammonium perruthenate synthesis and provided the basis for subsequent synthetic developments [1] [2].

Optimized Laboratory Preparation Protocols

Modern laboratory preparation protocols for tetrapropylammonium perruthenate have incorporated several refinements to improve yield, purity, and operational convenience [5] [8]. The most significant advancement is the development of a two-flask apparatus system that provides enhanced control over the oxidation process [5].

The optimized two-flask protocol employs a specialized apparatus designed to control the transfer of volatile ruthenium species during the oxidation process [5]. In this system, ruthenium trichloride solution is treated with sodium periodate in one flask, generating ruthenium tetroxide that diffuses into a second flask containing tetrapropylammonium hydroxide solution [5]. This controlled transfer prevents over-oxidation and improves product selectivity.

The detailed procedure involves dissolving sodium periodate in deionized water, followed by treatment with ruthenium trichloride solution [5]. The reaction flasks are connected through a gas-tight system and stirred at room temperature for 16 hours [5]. During this period, ruthenium tetroxide formed in the first flask diffuses into the second flask where it oxidizes hydroxide ions to form perruthenate [5].

The optimized protocol achieves several advantages over classical methods. The controlled atmosphere prevents loss of volatile ruthenium species, resulting in more consistent yields [5]. The separation of oxidation and product formation steps allows for better reaction monitoring and control [5]. Additionally, the method produces tetrapropylammonium perruthenate with improved purity profiles [5].

Characterization of products from optimized protocols shows enhanced spectroscopic properties. High-resolution mass spectrometry confirms the molecular ion with m/z values of 165.8846 for the perruthenate anion and 186.2213 for the tetrapropylammonium cation [5]. The melting point is consistently observed at 165.2°C with decomposition [5]. Infrared spectroscopy reveals characteristic absorption bands at 2969, 2940, 2879, 1476, 1457, 1390, 1039, 982, 968, 823, and 750 cm⁻¹ [5].

Laboratory-scale protocols have also incorporated improved purification procedures [5] [9]. These include washing with aqueous n-propanol followed by water, and drying over potassium hydroxide under vacuum [10]. The use of molecular sieves during reactions has been shown to improve both reaction rates and efficiency [3] [9].

Recent optimizations have focused on co-oxidant systems that enhance the catalytic efficiency of tetrapropylammonium perruthenate [8] [11]. The introduction of tetramethylethylenediamine dioxide as a co-oxidant has enabled more efficient oxidation protocols with reduced catalyst loadings [11].

Quality Assessment and Purity Determination

Quality assessment of tetrapropylammonium perruthenate requires comprehensive analytical characterization to ensure product purity and stability [10] [5] [13]. The hygroscopic nature of the compound and its tendency toward slow decomposition necessitate careful analytical protocols [17] [10].

Spectroscopic Characterization Methods

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of tetrapropylammonium perruthenate [5] [19]. Both ¹H and ¹³C NMR spectroscopy are employed to verify the tetrapropylammonium cation structure [19]. The compound's paramagnetic ruthenium center can complicate NMR analysis, requiring specialized acquisition parameters and careful sample preparation [19].

High-resolution mass spectrometry serves as the primary method for molecular ion confirmation [5]. Electrospray ionization mass spectrometry provides accurate mass measurements for both the tetrapropylammonium cation (m/z 186.2213) and perruthenate anion (m/z 165.8849) [5]. The technique also enables detection of decomposition products and impurities at low concentration levels [5].

Infrared spectroscopy provides rapid identification of functional groups and structural features [5] [20]. The characteristic absorption pattern includes bands at 2969, 2940, and 2879 cm⁻¹ corresponding to C-H stretching vibrations of the propyl groups [5]. Bands at 1476, 1457, and 1390 cm⁻¹ arise from C-H bending modes [5]. The ruthenium-oxygen stretching modes appear at 1039, 982, and 968 cm⁻¹ [5].

Ultraviolet-visible spectroscopy enables monitoring of the electronic transitions associated with the perruthenate anion [5]. The compound exhibits characteristic absorption maxima at 316 and 385 nm in acetonitrile solution [5]. These transitions provide sensitive indicators of product purity and stability [5].

Purity Analysis Protocols

High-performance liquid chromatography serves as the primary method for purity determination and impurity profiling [13] [21]. Reversed-phase chromatography using acetonitrile-water gradients provides effective separation of tetrapropylammonium perruthenate from potential impurities [13]. Detection is typically accomplished using UV absorption at 254 nm or mass spectrometric detection [13].

Elemental analysis provides verification of the theoretical composition [5]. The calculated values for tetrapropylammonium perruthenate are: carbon 41.01%, hydrogen 8.03%, nitrogen 3.99% [10] [5]. Experimental values within ±0.4% of theoretical values indicate acceptable purity [5].

Thermal analysis using differential scanning calorimetry and thermogravimetric analysis provides information about thermal stability and decomposition pathways [10] [22]. The compound exhibits a decomposition onset temperature around 160°C [10]. Thermal analysis also reveals the presence of water content and other volatile impurities [22].